An In-depth Technical Guide to 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate
An In-depth Technical Guide to 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel molecular scaffolds that offer three-dimensional diversity is a cornerstone of modern medicinal chemistry. Spirocyclic systems, in particular, have garnered significant attention due to their rigid structures, which can lead to improved potency and selectivity for biological targets. Among these, the 2,6-diazaspiro[3.4]octane core is an emerging and valuable building block in drug discovery. This guide provides a comprehensive overview of the chemical properties of 2-Methyl-2,6-diazaspiro[3.4]octane oxalate, a key derivative of this scaffold.
The 2,6-diazaspiro[3.4]octane framework is featured in compounds investigated for a range of therapeutic areas, including antitubercular agents and sigma-1 receptor antagonists.[1] The inherent conformational rigidity of the spirocyclic system allows for a precise spatial arrangement of substituents, which is crucial for optimizing interactions with protein binding sites. The methyl group at the 2-position of the azetidine ring in 2-Methyl-2,6-diazaspiro[3.4]octane can influence the compound's basicity and lipophilicity, while the free secondary amine in the pyrrolidine ring provides a convenient handle for further functionalization. The oxalate salt form is often utilized to improve the handling, stability, and aqueous solubility of the parent amine.
This technical guide will delve into the physicochemical properties, synthesis, spectral analysis, and potential applications of 2-Methyl-2,6-diazaspiro[3.4]octane oxalate, providing valuable insights for researchers leveraging this promising scaffold in their drug discovery endeavors.
Physicochemical Properties
While specific experimental data for 2-Methyl-2,6-diazaspiro[3.4]octane oxalate is not extensively available in public literature, we can infer its properties from the data available for the free base and general knowledge of oxalate salts.
| Property | Value (Free Base unless specified) | Source/Comment |
| CAS Number | 135380-30-2 | [2] |
| Molecular Formula | C7H14N2 (Free Base) | [2] |
| Molecular Weight | 126.20 g/mol (Free Base) | [2][3] |
| Molecular Formula | C9H16N2O4 (Oxalate Salt) | Calculated |
| Molecular Weight | 216.23 g/mol (Oxalate Salt) | Calculated |
| Physical Form | Expected to be a solid | Oxalate salts of amines are typically crystalline solids.[4] |
| Melting Point | Not available | Expected to be significantly higher than the boiling point of the free base due to the ionic nature of the salt. |
| Boiling Point | 177.5 °C at 760 mmHg | [2] |
| Flash Point | 69.6 °C | [2] |
| Solubility | Expected to have good solubility in water and polar protic solvents like methanol and ethanol. Low solubility is expected in nonpolar aprotic solvents like diethyl ether and hydrocarbons. | The oxalate salt form is intended to enhance aqueous solubility. |
| pKa | Not available | The two nitrogen atoms will have distinct pKa values. The pyrrolidine nitrogen is expected to be more basic than the azetidine nitrogen. The presence of the methyl group on the azetidine nitrogen will slightly increase its basicity compared to the unsubstituted parent. |
Synthesis and Purification
A practical, multi-step synthesis of 2-Methyl-2,6-diazaspiro[3.4]octane is not explicitly detailed in the available literature. However, based on the synthesis of analogous diazaspirocycles, a plausible synthetic route can be proposed.[5][6] The general strategy involves the construction of a suitably protected diazaspirocycle, followed by selective deprotection and methylation, and finally, formation of the oxalate salt.
A potential synthetic workflow is illustrated below:
Caption: Proposed synthetic workflow for 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate.
Experimental Protocol: Synthesis and Salt Formation
This protocol is a representative example based on general procedures for the synthesis of similar compounds.[7][8]
Step 1: Synthesis of 2-Methyl-2,6-diazaspiro[3.4]octane (Free Base)
-
Starting Material: Begin with a suitable orthogonally protected 2,6-diazaspiro[3.4]octane, for example, N-Boc-2,6-diazaspiro[3.4]octane. The synthesis of such precursors can be achieved through various literature methods.[5]
-
Deprotection: Dissolve the protected spirocycle in a suitable solvent such as dichloromethane or methanol.
-
Add a deprotecting agent. For a Boc group, trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent is commonly used.
-
Stir the reaction mixture at room temperature until the deprotection is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Remove the solvent and excess reagent under reduced pressure.
-
Neutralize the resulting salt with a base (e.g., aqueous sodium hydroxide or sodium bicarbonate) and extract the free amine into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the crude 2,6-diazaspiro[3.4]octane.
-
Methylation (Reductive Amination): Dissolve the crude 2,6-diazaspiro[3.4]octane in a suitable solvent for reductive amination, such as dichloromethane or 1,2-dichloroethane.
-
Add one equivalent of formaldehyde (as an aqueous solution or as paraformaldehyde).
-
Add a mild reducing agent, such as sodium triacetoxyborohydride [NaBH(OAc)3], portion-wise.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure 2-Methyl-2,6-diazaspiro[3.4]octane as a liquid.[2]
Step 2: Formation of the Oxalate Salt
-
Dissolve the purified 2-Methyl-2,6-diazaspiro[3.4]octane free base in a suitable solvent, such as diethyl ether, ethyl acetate, or a mixture of methanol and ethyl acetate.[7][8]
-
In a separate flask, dissolve one equivalent of oxalic acid in a minimal amount of a suitable solvent, such as methanol or diethyl ether.[7][8]
-
Slowly add the oxalic acid solution to the stirred solution of the free base at room temperature.
-
A precipitate should form upon addition. Stir the resulting suspension for a period of time (e.g., 1 hour) to ensure complete salt formation.[7]
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with the solvent used for the precipitation (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting materials.
-
Dry the resulting white or off-white solid under vacuum to yield 2-Methyl-2,6-diazaspiro[3.4]octane oxalate.
Spectral Data Analysis
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the protons of the spirocyclic core and the methyl group. The chemical shifts will be influenced by the protonation state of the nitrogen atoms. In a solvent like D₂O, the N-H proton will exchange and not be visible.
-
Methyl Protons (-CH₃): A singlet integrating to 3H, likely in the range of 2.5-3.0 ppm.
-
Azetidine Ring Protons (-CH₂-): The protons on the four-membered ring will likely appear as complex multiplets due to geminal and vicinal coupling, as well as ring strain. These are expected in the range of 3.0-4.5 ppm.
-
Pyrrolidine Ring Protons (-CH₂-): The protons on the five-membered ring will also appear as multiplets, likely in the range of 2.0-3.5 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum should display distinct signals for each carbon atom in the molecule.
-
Methyl Carbon (-CH₃): A signal in the range of 35-45 ppm.
-
Azetidine Ring Carbons (-CH₂-): Signals for the carbons of the four-membered ring are expected in the range of 50-70 ppm.
-
Pyrrolidine Ring Carbons (-CH₂-): Signals for the carbons of the five-membered ring are expected in the range of 25-60 ppm.
-
Spiro Carbon (C): The quaternary spiro carbon will appear as a signal in the range of 60-80 ppm.
-
Oxalate Carbonyl Carbon (-COO⁻): A signal in the downfield region, typically around 160-170 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorptions corresponding to the functional groups present in the molecule.
-
N-H Stretching: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the protonated amine (pyrrolidinium).
-
C-H Stretching: Bands in the region of 2800-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the methyl and methylene groups.
-
C=O Stretching (Oxalate): A strong absorption band characteristic of the carboxylate group of the oxalate anion, typically observed in the range of 1550-1650 cm⁻¹.[9][10]
-
C-N Stretching: Absorptions in the fingerprint region (1000-1300 cm⁻¹) corresponding to the C-N bond stretching.
-
O-C=O Bending (Oxalate): An absorption band around 740-775 cm⁻¹ is characteristic of the O-C-O bending mode of the oxalate ligand.[10]
Mass Spectrometry (MS)
Under electrospray ionization (ESI) in positive mode, the mass spectrum is expected to show a prominent peak for the protonated free base.
-
[M+H]⁺: An ion with an m/z corresponding to the molecular weight of the free base plus a proton (C₇H₁₄N₂ + H⁺), which would be approximately 127.12.
Safety and Handling
Based on the safety data for the free base and related oxalate compounds, 2-Methyl-2,6-diazaspiro[3.4]octane oxalate should be handled with appropriate precautions.[2][4]
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2]
-
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a well-ventilated place and keep the container tightly closed.
-
Applications in Drug Discovery
The 2,6-diazaspiro[3.4]octane scaffold is a valuable building block in medicinal chemistry due to its rigid three-dimensional structure. This rigidity can lead to higher binding affinity and selectivity for biological targets compared to more flexible acyclic or monocyclic analogues.
Caption: Role of the 2,6-diazaspiro[3.4]octane scaffold in generating diverse molecular libraries for various biological targets.
Derivatives of the 2,6-diazaspiro[3.4]octane core have shown promise in several therapeutic areas:
-
Antitubercular Activity: A series of nitrofuran carboxamides based on the 2,6-diazaspiro[3.4]octane scaffold have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. Some of these compounds displayed potent antitubercular activity, highlighting the potential of this scaffold in developing new treatments for tuberculosis.[1]
-
Sigma-1 Receptor Antagonists: The sigma-1 receptor is a target for the treatment of pain and various neurological disorders. 2,6-diazaspiro[3.4]octan-7-one derivatives have been developed as potent and selective sigma-1 receptor antagonists. These compounds have been shown to enhance the analgesic effects of morphine, suggesting their potential as adjunctive therapies for pain management.
The availability of 2-Methyl-2,6-diazaspiro[3.4]octane oxalate as a building block allows for the systematic exploration of the chemical space around this scaffold, enabling the development of novel therapeutics with improved properties.
Conclusion
2-Methyl-2,6-diazaspiro[3.4]octane oxalate is a valuable and versatile building block for drug discovery and development. Its rigid spirocyclic core provides a well-defined three-dimensional structure that can be exploited to design potent and selective ligands for a variety of biological targets. This technical guide has provided a comprehensive overview of its chemical properties, including a plausible synthetic route and expected spectral characteristics. As the importance of three-dimensional molecular architecture in drug design continues to grow, scaffolds like 2,6-diazaspiro[3.4]octane are poised to play an increasingly significant role in the development of next-generation therapeutics.
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